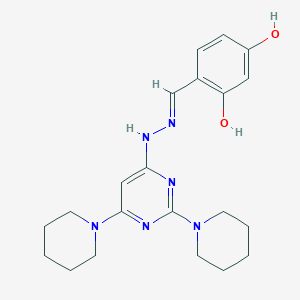
N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, commonly known as SD-32, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
SD-32 inhibits CDK7 and CDK9 by binding to the ATP-binding site of these kinases. This prevents the phosphorylation of RNA polymerase II and the subsequent transcription of genes that are necessary for cell survival. SD-32 also inhibits the activity of other kinases, such as CDK1 and CDK2, which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
SD-32 has been shown to induce cell cycle arrest and apoptosis in cancer cells, but it does not affect the viability of normal cells. SD-32 has also been shown to inhibit the growth of tumors in mouse xenograft models. Additionally, SD-32 has been found to enhance the sensitivity of cancer cells to other chemotherapeutic agents, such as doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of SD-32 is its specificity for CDK7 and CDK9, which makes it a useful tool for studying the role of these kinases in gene transcription and cancer cell survival. However, SD-32 has limitations in terms of its solubility and stability, which can affect its activity in vitro and in vivo. Additionally, SD-32 has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.
Direcciones Futuras
Several future directions for SD-32 research include:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Investigation of the potential of SD-32 as a combination therapy with other chemotherapeutic agents.
3. Exploration of the role of CDK7 and CDK9 in other diseases, such as viral infections and neurodegenerative disorders.
4. Development of more potent and selective CDK inhibitors based on the structure of SD-32.
Conclusion:
In conclusion, SD-32 is a small molecule inhibitor that has shown promise in cancer research due to its ability to inhibit CDK7 and CDK9. SD-32 has the potential to be a useful tool for studying the role of these kinases in gene transcription and cancer cell survival. However, further research is needed to optimize its synthesis, investigate its potential as a combination therapy, and explore its role in other diseases.
Métodos De Síntesis
SD-32 can be synthesized through a multistep process that involves the reaction of 2,5-dichloroaniline with ethylsulfonyl chloride to form 2,5-dichlorophenyl ethylsulfonate. This intermediate is then reacted with piperidinecarboxamide to form SD-32. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
SD-32 has been found to inhibit the activity of several protein kinases, including cyclin-dependent kinase 7 (CDK7) and CDK9. CDK7 and CDK9 are involved in the regulation of gene transcription and have been implicated in the growth and survival of cancer cells. SD-32 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-2-22(20,21)18-7-3-4-10(9-18)14(19)17-13-8-11(15)5-6-12(13)16/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQSYQICXBFKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)
![5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5984934.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5984971.png)
![2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5984973.png)
![1-[3-(2-ethylphenoxy)propyl]piperidine oxalate](/img/structure/B5984980.png)

![1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5985008.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol](/img/structure/B5985009.png)
![4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B5985024.png)
![3,5-dibromo-2-hydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5985025.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5985026.png)